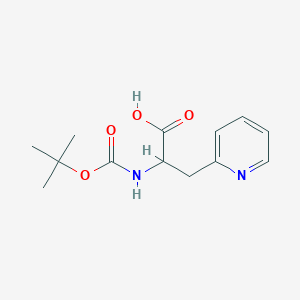
2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid (commonly referred to as Boc-amino acid) is a chiral amino acid derivative with significant biological activity. This compound is notable for its structural features, which include a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group. Its biological implications span various fields, including medicinal chemistry, enzymatic studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure consists of:
- A pyridine ring that enhances its interaction with biological targets.
- A tert-butoxycarbonyl group , which serves as a protective group that can be removed under specific conditions to yield the active amino acid.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through:
- Hydrogen bonding : The amino and carboxylic groups can form hydrogen bonds with proteins and enzymes.
- π-π stacking interactions : The aromatic nature of the pyridine ring allows for stacking interactions with nucleobases or aromatic residues in proteins.
- Metal coordination : The nitrogen atoms in the pyridine ring can coordinate with metal ions, influencing enzyme activity.
Enzyme Inhibition
Research has indicated that this compound acts as a potential inhibitor for certain enzymes. For instance, studies have shown that derivatives of this compound can inhibit serine proteases, which are crucial in various biological processes including digestion and immune response .
Protein-Ligand Interactions
This compound is also used as a probe in studies examining protein-ligand interactions. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into binding mechanisms and affinities .
Synthesis and Biological Evaluation
A study focusing on the synthesis of related compounds demonstrated that modifications to the Boc group significantly influenced biological activity. For example, derivatives synthesized from this compound exhibited varying degrees of enzyme inhibition depending on their substituents .
Clinical Implications
In clinical settings, compounds derived from this compound have been explored for their potential in treating cell proliferative disorders. Their ability to inhibit specific pathways involved in cell growth has made them candidates for cancer therapy research .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminopyridine | Lacks Boc group | Moderate enzyme inhibition |
| Pyridoxine (Vitamin B6) | Contains pyridine ring | Essential cofactor in enzymatic reactions |
| 3-Aminopyridine | Different amino positioning | Neuroprotective effects |
The comparison highlights the unique aspects of this compound, particularly its enhanced biological activity due to the presence of the Boc group and its specific structural arrangement.
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMODKKCXWFNEIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404112 |
Source


|
| Record name | 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119434-71-8 |
Source


|
| Record name | 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














